molecular formula C8H13NO4 B12438857 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid

Cat. No.: B12438857
M. Wt: 187.19 g/mol
InChI Key: PXUZQVBYRMYRAD-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid is a bicyclic compound featuring a piperidine ring substituted with a methoxymethyl group at the 4-position, a ketone group at the 2-position, and a carboxylic acid moiety also at the 4-position. This structure combines polar (carboxylic acid, ketone) and lipophilic (methoxymethyl) functionalities, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-(methoxymethyl)-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-5-8(7(11)12)2-3-9-6(10)4-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

PXUZQVBYRMYRAD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNC(=O)C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Oxidation to Form the Ketone: The ketone group at the 2-position can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or other alkyl groups can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Products include alcohols or other reduced forms of the compound.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group may enhance the compound’s binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-Oxopiperidine-2-carboxylic Acid (CAS 7295-68-3)

  • Structural Differences : Lacks the methoxymethyl group at the 4-position, instead featuring an oxo (ketone) group at the 4-position .
  • Physicochemical Properties :
    • The absence of the methoxymethyl group reduces steric bulk and lipophilicity (predicted logP: ~0.5 vs. ~1.2 for the target compound).
    • The 4-oxo group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~3.5) compared to the target compound (pKa ~4.2) .
  • Applications : Used as a precursor in alkaloid synthesis and as a ligand for metal-catalyzed reactions.

6-(Propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic Acid Ethyl Ester (6-PBC)

  • Structural Differences : Shares the methoxymethyl group but incorporates a β-carboline core (indole-pyridine hybrid) instead of a piperidine ring. The carboxylic acid is esterified .
  • Biological Activity : Acts as a partial agonist at GABAA receptors, with the methoxymethyl group enhancing receptor binding affinity. The ethyl ester improves membrane permeability compared to the free carboxylic acid .
  • Key Contrast : The β-carboline scaffold confers planar aromaticity, enabling π-π stacking interactions absent in the piperidine-based target compound.

2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic Acid (CAS 1443980-90-2)

  • Structural Differences : Substitutes the methoxymethyl group with a branched alkyl chain (2-methylpropyl) at the 4-position and places the oxo group at the 6-position .
  • The 6-oxo group may stabilize enol tautomers, altering reactivity in nucleophilic substitutions .
  • Applications : Investigated in CNS-targeted drug discovery due to its lipophilic profile.

INCB059872 (Epigenetic Inhibitor)

  • Structural Differences : Contains a 4-(methoxymethyl)piperidine core but adds a cyclobutane-carboxylic acid and a sulfonic acid counterion. The structure is optimized for lysine-specific demethylase 1 (LSD1) inhibition .
  • Biological Relevance: The methoxymethyl group contributes to metabolic stability, while the sulfonic acid enhances aqueous solubility for intravenous administration .

Key Research Findings

Methoxymethyl vs. Oxo Groups : The methoxymethyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-oxopiperidine-2-carboxylic acid, making it more suitable for oral drug formulations .

Pharmacological Potential: β-carboline derivatives (e.g., 6-PBC) demonstrate that methoxymethyl substitution enhances receptor binding, suggesting similar opportunities for the target compound in CNS drug design .

Biological Activity

4-(Methoxymethyl)-2-oxopiperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer activities. The following sections will delve into the biological activity of this compound, supported by data tables and relevant research findings.

Property Value
Molecular Formula C10H13NO4
Molecular Weight 213.22 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Research indicates that it may inhibit certain enzymes involved in metabolic processes, particularly those related to collagen synthesis. This inhibition can lead to a reduction in fibrosis and other pathological conditions associated with excessive collagen deposition.

Case Studies and Research Findings

  • Inhibition of Collagen Synthesis
    • A study demonstrated that this compound significantly reduced hydroxyproline content in fibroblast cultures, indicating a decrease in collagen synthesis. The mechanism involves the inhibition of prolyl 4-hydroxylase activity, an enzyme critical for collagen maturation .
  • Anti-Fibrotic Activity
    • In vivo studies have shown that this compound exhibits anti-fibrotic properties in animal models of liver fibrosis. The compound was administered at various dosages, revealing a dose-dependent response in reducing fibrosis markers .
  • Cytotoxic Effects on Cancer Cells
    • Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines. In particular, it showed promising results against breast cancer cells, with IC50 values suggesting significant anti-tumor potential .

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds.

Compound IC50 (µM) Mechanism of Action
This compound~10Inhibition of collagen synthesis
Compound A (e.g., Pyridone derivative)~5Inhibition of multiple kinases
Compound B (e.g., Piperazine analog)~15Apoptosis induction in cancer cells

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